molecular formula C11H20N2O2 B14011652 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide CAS No. 91211-68-6

3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide

Cat. No.: B14011652
CAS No.: 91211-68-6
M. Wt: 212.29 g/mol
InChI Key: RZQNEZBRSPGMBK-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a hydroxy group and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbohydrazide group can produce primary amines .

Scientific Research Applications

3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The hydroxy and carbohydrazide groups play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
  • 2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl

Uniqueness

What sets 3-Hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

91211-68-6

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

3-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbohydrazide

InChI

InChI=1S/C11H20N2O2/c12-13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)14/h7-10,14H,1-6,12H2,(H,13,15)

InChI Key

RZQNEZBRSPGMBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C(CC2C1)C(=O)NN)O

Origin of Product

United States

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